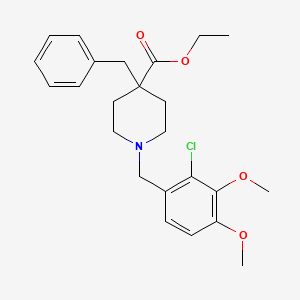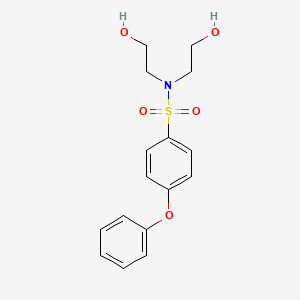![molecular formula C15H17N3O2S B5040794 N-[(2-morpholin-4-ylpyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B5040794.png)
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]thiophene-2-carboxamide is a heterocyclic compound that features a morpholine ring, a pyridine ring, and a thiophene ring
Mécanisme D'action
Target of Action
The compound N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-thiophenecarboxamide, also known as Rivaroxaban, primarily targets Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which subsequently leads to fibrin formation and blood clotting .
Mode of Action
Rivaroxaban acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing it from catalyzing the conversion of prothrombin to thrombin . This inhibition disrupts the coagulation cascade, thereby preventing the formation of blood clots .
Biochemical Pathways
By inhibiting FXa, Rivaroxaban affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . The inhibition of FXa prevents the conversion of prothrombin to thrombin, disrupting the cascade and ultimately preventing the formation of fibrin, the primary component of blood clots .
Pharmacokinetics
The pharmacokinetic properties of Rivaroxaban, such as its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability . .
Result of Action
The primary molecular effect of Rivaroxaban’s action is the prevention of thrombin formation by inhibiting FXa . This results in a decreased ability for blood to clot, reducing the risk of thrombotic events such as stroke and pulmonary embolism . On a cellular level, this can prevent the aggregation of platelets, which are key players in the formation of blood clots .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-morpholin-4-ylpyridin-3-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the thiophene and pyridine rings . The reaction conditions often include the use of palladium catalysts and boron reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiurease activities.
Industry: Used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Morpholin-4-yl-2-pyridin-2-ylethylamine: A related compound with similar structural features.
5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide: Another compound with a thiophene ring and morpholine moiety.
Uniqueness
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]thiophene-2-carboxamide is unique due to its specific combination of morpholine, pyridine, and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-15(13-4-2-10-21-13)17-11-12-3-1-5-16-14(12)18-6-8-20-9-7-18/h1-5,10H,6-9,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUURSDYYUUNPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,5-dichlorophenyl)-N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]benzenesulfonamide](/img/structure/B5040711.png)

![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-2,5-pyrrolidinedione](/img/structure/B5040726.png)

![Diethyl 3-methyl-5-{[4-(2-methylphenoxy)butanoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B5040751.png)
![(4E)-4-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5040760.png)
![4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5040775.png)
methanone](/img/structure/B5040781.png)
![2,6-bis(3-nitrophenyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole](/img/structure/B5040788.png)
![1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine](/img/structure/B5040799.png)
![2-benzyl-1-[4-(9H-fluoren-9-yl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5040814.png)
![(5E)-3-ETHYL-2-SULFANYLIDENE-5-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5040827.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazine](/img/structure/B5040833.png)

